3-(3-Bromophenyl)-1-(4-bromophenyl)prop-2-en-1-one
Description
Propriétés
IUPAC Name |
3-(3-bromophenyl)-1-(4-bromophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2O/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(17)10-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEOHGNLFATGLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398776 | |
| Record name | 3-(3-bromophenyl)-1-(4-bromophenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919121-16-7 | |
| Record name | 3-(3-bromophenyl)-1-(4-bromophenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
General Reaction Mechanism
The reaction proceeds through enolate formation from the acetophenone derivative, followed by nucleophilic attack on the benzaldehyde carbonyl group. Subsequent dehydration yields the chalcone backbone. For this compound, 3-bromoacetophenone and 4-bromobenzaldehyde are typical starting materials.
Standard Protocol
A representative procedure involves dissolving 3-bromoacetophenone (0.01 mol, 1.99 g) and 4-bromobenzaldehyde (0.01 mol, 1.85 g) in ethanol (25 mL) with aqueous potassium hydroxide (50%) as the catalyst. The mixture is stirred for 1 hour at room temperature, after which the precipitate is filtered and recrystallized from ethanol. This method yields 68% of the target compound with a melting point of 373–375 K. Alternative protocols using sodium hydroxide (40%) in methanol report higher yields (81%) but require extended reaction times (24–72 hours).
Optimization of Reaction Conditions
Catalyst Selection
Base strength and solubility critically influence reaction efficiency. Potassium hydroxide in ethanol facilitates rapid enolate formation, enabling room-temperature reactions. In contrast, sodium hydroxide in methanol requires prolonged stirring but achieves superior yields due to improved solubility of intermediates.
Solvent Effects
Ethanol and methanol are the most common solvents. Ethanol’s lower polarity favors precipitation of the product, simplifying purification. Methanol, however, enhances reagent solubility, particularly for substrates with bulky bromine substituents. A comparative study demonstrated that switching from ethanol to methanol increased yields from 68% to 81% for analogous chalcones.
Temperature and Time
Room-temperature reactions (20–25°C) typically complete within 1–3 hours but may require longer durations (up to 72 hours) for full conversion. Elevated temperatures (50°C) reduce reaction times but risk side reactions such as over-dehydration.
Analytical Characterization
Spectroscopic Validation
Infrared Spectroscopy (IR): The carbonyl (C=O) stretch appears at 1,656–1,660 cm⁻¹, while the conjugated alkene (C=C) absorbs near 1,604 cm⁻¹. Bromine substituents produce distinct C-Br stretches at 550–600 cm⁻¹.
Nuclear Magnetic Resonance (NMR):
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the chalcone’s planar structure, with dihedral angles of 71.3° between the bromophenyl rings. The prop-2-en-1-one group adopts an E-configuration, validated by torsional angles of 179.8°.
Comparative Data on Synthesis Methods
Table 1 summarizes key parameters from published protocols:
| Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| KOH | Ethanol | RT | 1 | 68 | |
| NaOH | Methanol | RT | 72 | 81 | |
| KOH | Ethanol | 50°C | 12 | 76 |
Challenges and Modifications
Purification Difficulties
Bromine’s electron-withdrawing nature increases chalcone hydrophobicity, complicating recrystallization. Ethyl acetate or ethanol-water mixtures are preferred for recrystallization due to balanced polarity.
Side Reactions
Over-dehydration or diastereomer formation may occur with excessive base or heat. Controlled addition of catalytic base (e.g., 10–60% aqueous alkali) mitigates these issues.
Applications and Derivatives
While beyond this review’s scope, this compound serves as a precursor for heterocyclic compounds, including isoxazoles and quinoxaline derivatives. Its strong photoluminescence (emission at 465–560 nm) also suggests utility in optoelectronic materials.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Bromophenyl)-1-(4-bromophenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The bromine atoms on the phenyl rings can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions, often in the presence of a suitable catalyst or under basic conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Scientific Research Applications
- Crystal Structure Analysis: 3-(3-Bromophenyl)-1-(4-bromophenyl)prop-2-en-1-one has been characterized by X-ray crystal structure analysis, which provides detailed information about its molecular geometry and packing in the solid state . The dihedral angle between the benzene rings in the molecule is 48.0(1)° . Crystal structure data is crucial for understanding the compound's physical and chemical properties, as well as its potential interactions with biological targets.
- Synthesis of Pyrimidine Derivatives: Chalcones, including this compound, can be used as building blocks for the synthesis of more complex heterocyclic compounds, such as pyrimidines . For example, (E)-1-(4-bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one is used in the synthesis of 4-(4-Bromophenyl)-6-(2-chlorophenyl)pyrimidin-2-amine . These pyrimidine derivatives may possess unique biological activities and can be further explored for pharmaceutical applications.
- General Synthesis of Chalcones: this compound can be synthesized using a general procedure for α,β-unsaturated ketones (chalcones) . This involves the reaction of substituted benzaldehydes with appropriate reactants . The resulting chalcones can then be further modified or used as intermediates in the synthesis of other compounds .
3-(4-Bromophenyl)-1-(thiophen-2-YL)prop-2-EN-1-one, a similar compound, has gained attention for its anticancer properties. Its mechanism of action involves interaction with molecular targets and pathways, including enzymes and receptors that modulate biological processes. Its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation and survival.
Mécanisme D'action
The mechanism of action of 3-(3-Bromophenyl)-1-(4-bromophenyl)prop-2-en-1-one depends on its specific application. In biological systems, chalcones are known to interact with various molecular targets, including enzymes and receptors. They can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The α,β-unsaturated carbonyl system is also reactive towards nucleophiles, which can lead to the formation of covalent adducts with biological molecules.
Comparaison Avec Des Composés Similaires
Substituent Position and Dihedral Angles
The position of bromine substituents significantly impacts molecular planarity and conjugation:
- 3-(3-Bromophenyl)-1-(4-bromophenyl)prop-2-en-1-one : The dihedral angle between the two bromophenyl rings is ~9.3° , indicating moderate planarity .
- 3-(4-Bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one : Substitution with a thiophene ring reduces planarity (dihedral angle ~8.68° ) due to sulfur’s larger atomic radius .
- 3-(3,4-Dimethoxyphenyl)-1-(4-bromophenyl)prop-2-en-1-one : Methoxy groups increase steric hindrance, leading to larger dihedral angles (47.81°–50.18° ) .
Table 1: Dihedral Angles in Selected Chalcones
| Compound | Dihedral Angle (°) | Reference |
|---|---|---|
| This compound | 9.3 | |
| 3-(4-Bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | 8.68 | |
| 3-(3,4-Dimethoxyphenyl)-1-(4-bromophenyl)prop-2-en-1-one | 47.81–50.18 |
Electronic Properties and HOMO-LUMO Gaps
The enone system’s conjugation and bromine’s electron-withdrawing effects modulate electronic transitions:
- This compound : HOMO-LUMO gap of 3.82 eV (calculated via DFT), typical for brominated chalcones .
- 3-(4-Bromophenyl)-1-(4-nitrophenyl)prop-2-en-1-one: Nitro groups further reduce the gap to 3.45 eV, enhancing nonlinear optical (NLO) activity .
- (E)-1-(4-Bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one: Electron-donating dimethylamino groups increase polarizability, yielding a hyperpolarizability (β) 4.6× higher than urea .
Table 2: HOMO-LUMO Gaps and NLO Properties
Spectroscopic and Thermal Comparisons
UV-Vis Absorption
Bromine substituents redshift absorption due to enhanced conjugation:
Thermal Stability
Melting points reflect molecular symmetry and packing efficiency:
Activité Biologique
3-(3-Bromophenyl)-1-(4-bromophenyl)prop-2-en-1-one, commonly referred to as a chalcone , is an organic compound with significant biological activity. This compound belongs to a class of compounds known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a conjugated system that enhances its reactivity and biological interactions. The presence of bromine atoms in the structure contributes to its unique chemical properties and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂Br₂O |
| Molecular Weight | 363.06 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP (Octanol-Water Partition Coefficient) | 4.90 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body:
- Anticancer Activity : Studies have shown that chalcones can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the inhibition of specific enzymes associated with cell growth and survival pathways, leading to apoptosis in cancer cells .
- Anti-inflammatory Effects : Chalcones have demonstrated the ability to reduce inflammation through the inhibition of pro-inflammatory cytokines and enzymes like COX-2. This effect has been observed in various models, including lipopolysaccharide (LPS)-activated macrophages .
- Antimicrobial Properties : Some studies indicate that chalcones exhibit antibacterial and antifungal activities against a range of pathogens, making them potential candidates for developing new antimicrobial agents .
Anticancer Activity
A study conducted on various chalcone derivatives, including this compound, revealed significant antiproliferative effects against MCF-7 cells. The compound exhibited an IC50 value comparable to standard chemotherapeutics, indicating its potential as an anticancer agent .
Anti-inflammatory Activity
Research has highlighted the anti-inflammatory properties of chalcones. For instance, a derivative similar to this compound was tested on RAW264.7 macrophages, showing a marked decrease in nitric oxide production and pro-inflammatory cytokine release when treated with the compound .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other brominated chalcones:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|
| 3-(4-Bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one | Moderate | Low |
| 3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one | High | Moderate |
Q & A
Q. What are the standard synthetic routes for preparing 3-(3-Bromophenyl)-1-(4-bromophenyl)prop-2-en-1-one, and how can reaction conditions be optimized?
The compound is typically synthesized via Claisen-Schmidt condensation between substituted bromophenyl ketones and aldehydes under alkaline conditions. For example, 4-bromoacetophenone reacts with 3-bromobenzaldehyde in ethanol with aqueous NaOH (10–20%) at room temperature. Yield optimization involves controlling stoichiometry (1:1 molar ratio), temperature (0–50°C), and reaction time (2–3 hours). Post-synthesis purification uses recrystallization or column chromatography to achieve >85% purity .
Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?
Structural confirmation relies on:
- IR spectroscopy : Peaks at ~1645 cm⁻¹ (C=O stretch) and ~1588 cm⁻¹ (C=C stretch) .
- ¹H NMR : Distinct doublets for α,β-unsaturated protons (δ 7.26–7.75 ppm, J = 16 Hz) and aromatic protons (δ 7.01–7.69 ppm) .
- X-ray crystallography : Resolves non-merohedral twinning (common in brominated chalcones) using SHELX programs for refinement (R-factor <0.05) .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
Non-merohedral twinning complicates structure determination. Solutions include:
- Using SHELXL for twin refinement with HKLF5 data format.
- Validating chirality via Flack parameter analysis (e.g., η or x parameters) to avoid false centrosymmetric assignments .
Advanced Research Questions
Q. How does the compound’s electronic structure influence its nonlinear optical (NLO) properties?
The conjugated π-system and electron-withdrawing bromine substituents enhance hyperpolarizability. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict second-order NLO coefficients (β) >10× urea. Experimental validation uses Kurtz-Perry powder technique with SHG efficiency measurements .
Q. What methodological approaches are used to evaluate its antimicrobial activity, and how do structural modifications alter efficacy?
Q. How do intermolecular interactions in the crystal lattice affect material properties?
Hydrogen-bonding patterns (e.g., C–H···O, π–π stacking) are analyzed via graph-set notation (e.g., R₂²(8) motifs). These interactions stabilize the lattice, influencing thermal stability (decomposition >300°C) and mechanical hardness (Vickers hardness ~50 kg/mm²) .
Q. What strategies resolve contradictions in experimental vs. computational data for charge-transfer properties?
Discrepancies in dipole moments or bandgap values arise from solvent effects or basis-set limitations. Mitigation includes:
- Solvatochromic studies to correlate solvent polarity with UV-Vis shifts (λmax: 350–400 nm).
- TD-DFT with polarizable continuum models (PCM) to improve accuracy .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
